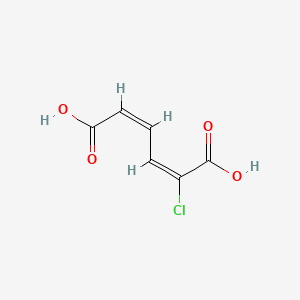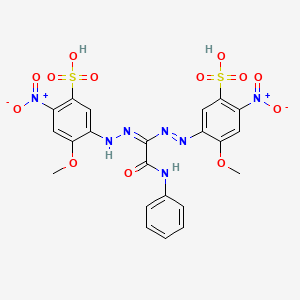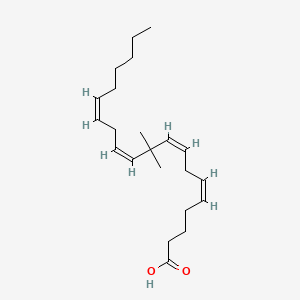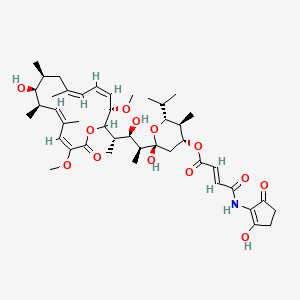
2-Chloro-cis,cis-muconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-cis,cis-muconic acid is a 2-chloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 2-chloro-cis,cis-muconate(2-).
Aplicaciones Científicas De Investigación
Chemical Structure and Stability
2-Chloro-cis,cis-muconic acid has been studied for its chemical structure and stability under various conditions. It remains stable under slightly acidic conditions and isomerizes to cis, trans-form in highly acidic solutions. This compound is of interest due to its stability and potential for various biochemical applications (Schmidt, Remberg, & Knackmuss, 1980).
Conversion to Maleoylacetic Acid
Research has shown that 2-Chloro-cis,cis-muconic acid can be converted into maleoylacetic acid, a process that involves enzymes such as muconate cycloisomerase II. This process is significant in understanding the metabolic pathways and the biodegradation of chlorinated aromatic compounds (Schmidt & Knackmuss, 1980).
Renewable Unsaturated Polyesters
2-Chloro-cis,cis-muconic acid is a precursor in the synthesis of renewable unsaturated polyesters. Its incorporation into polyesters has been shown to influence the properties of these materials, such as glass transition and melting temperatures. This application is crucial in the development of sustainable materials (Rorrer et al., 2016).
Bio-based Nylon Production
The compound plays a role in the catalytic conversion to adipic acid for bio-based nylon production. This process involves bioreactor production, recovery from culture media, and polymerization, demonstrating a path towards sustainable nylon production (Vardon et al., 2016).
Microbial Cocultures for Production
Microbial cocultures have been engineered to produce 2-Chloro-cis,cis-muconic acid from glycerol, demonstrating its potential in biotechnological applications for the production of value-added chemicals (Zhang et al., 2015).
Metabolic Engineering for Production
Metabolic engineering has been employed to produce 2-Chloro-cis,cis-muconic acid in microorganisms like Corynebacterium glutamicum. This approach is significant for the industrial production of this compound and other chemicals from renewable sources (Becker et al., 2018).
Role in Enzymatic Catalysis
The interaction of 2-Chloro-cis,cis-muconic acid with enzymes like chlorocatechol 1,2-dioxygenase has been studied to understand its role in the biodegradation of aromatic compounds. This research is vital for understanding mechanisms of enzyme regulation and action (Melo, Araujo, & Costa-Filho, 2010).
Propiedades
Número CAS |
34521-13-6 |
|---|---|
Nombre del producto |
2-Chloro-cis,cis-muconic acid |
Fórmula molecular |
C6H5ClO4 |
Peso molecular |
176.55 g/mol |
Nombre IUPAC |
(2E,4Z)-2-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |
Clave InChI |
OZNNVVBQWHRHHH-HSFFGMMNSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C=C(/C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
SMILES canónico |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Sinónimos |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)



